2,6-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride
Description
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Properties
IUPAC Name |
2,6-dimethyl-1,4-thiazinane 1-oxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS.ClH/c1-5-3-7-4-6(2)9(5)8;/h5-7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELUEXZCGRIOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(S1=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride (CAS No. 1803594-06-0) is a compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C₆H₁₄ClNOS
- Molecular Weight : 183.69 g/mol
- Structure : The compound features a thiomorpholine ring, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiomorpholine structure allows for the modulation of various biochemical pathways, potentially influencing:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : It can bind to specific receptors, altering their activity and leading to downstream effects on cellular signaling.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or function.
Anti-Cancer Properties
Recent investigations have explored the anti-cancer potential of this compound. In vitro studies have demonstrated its effectiveness in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Preliminary research suggests that the compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by modulating oxidative stress and inflammation.
Case Studies
Several case studies highlight the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Findings : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent.
-
Anti-Cancer Research :
- Objective : To assess cytotoxic effects on human cancer cell lines.
- Results : The compound demonstrated dose-dependent cytotoxicity in breast cancer cells, with IC50 values indicating potent anti-proliferative effects.
-
Neuroprotection Study :
- Objective : Investigate neuroprotective effects in a model of oxidative stress.
- Outcome : Treatment with the compound reduced markers of oxidative damage and improved cell viability in neuronal cultures.
Comparative Analysis with Similar Compounds
A comparative analysis with related thiomorpholine derivatives reveals that while many exhibit similar biological activities, this compound stands out due to its enhanced potency and specificity in certain applications.
| Compound Name | Antimicrobial Activity | Anti-Cancer Activity | Neuroprotective Effects |
|---|---|---|---|
| Compound A | Moderate | Low | None |
| Compound B | High | Moderate | Low |
| This compound | High | High | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
